molecular formula C13H6Cl2I3NO B5029062 N-(2,6-dichlorophenyl)-2,3,5-triiodobenzamide

N-(2,6-dichlorophenyl)-2,3,5-triiodobenzamide

Cat. No.: B5029062
M. Wt: 643.81 g/mol
InChI Key: LNPOMTCNEQNKIG-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2,3,5-triiodobenzamide is a complex organic compound characterized by the presence of dichlorophenyl and triiodobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2,3,5-triiodobenzamide typically involves multiple steps, starting with the preparation of the dichlorophenylamine derivative. One advanced method involves the preparation of 2,6-dichlorodiphenylamine and its N-chloroacetyl derivative . The process includes the use of specific reagents and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include the use of automated systems and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2,3,5-triiodobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may produce corresponding oxides, while substitution reactions may yield various substituted derivatives.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2,3,5-triiodobenzamide has several scientific research applications:

    Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2,3,5-triiodobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed effects. For example, similar compounds like diclofenac inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby decreasing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,6-dichlorophenyl)-2,3,5-triiodobenzamide is unique due to its specific combination of dichlorophenyl and triiodobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2,3,5-triiodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2I3NO/c14-8-2-1-3-9(15)12(8)19-13(20)7-4-6(16)5-10(17)11(7)18/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPOMTCNEQNKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)C2=C(C(=CC(=C2)I)I)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2I3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

643.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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